N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
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Overview
Description
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with a fluoro-phenyl group and an iodo-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzoxazole coreThe final step involves the iodination of the benzamide moiety using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The iodo group in the benzamide moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or other substituted derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process in cancer cells. The fluoro-phenyl group enhances the compound’s binding affinity to its target, while the iodo-benzamide moiety facilitates the formation of reactive intermediates that can induce cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-Fluoro-phenyl)-benzamide
- 2-Fluoro-N-(2-Hydroxyphenyl)-benzamide
- 2-Fluoro-N-(4-Fluorophenyl)-benzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to the combination of the benzoxazole ring and the iodo-benzamide moiety. This structure imparts specific electronic and steric properties that enhance its reactivity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C20H12FIN2O2 |
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Molecular Weight |
458.2g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
InChI |
InChI=1S/C20H12FIN2O2/c21-15-7-3-1-5-13(15)20-24-17-11-12(9-10-18(17)26-20)23-19(25)14-6-2-4-8-16(14)22/h1-11H,(H,23,25) |
InChI Key |
HPPNJQLXXRQRRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
Origin of Product |
United States |
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